molecular formula C6H4ClN3O2S B15335233 [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride

[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride

Cat. No.: B15335233
M. Wt: 217.63 g/mol
InChI Key: VZVNQEXNQWNGSO-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride: is a heterocyclic aromatic organic compound characterized by a fused triazole and pyridine ring system with a sulfonyl chloride functional group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride typically involves the following steps:

  • Formation of the Triazolo[1,5-a]pyridine Core: : This can be achieved through cyclization reactions involving appropriate precursors such as enaminonitriles[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

  • Introduction of the Sulfonyl Chloride Group: : The sulfonyl chloride group is introduced through chlorosulfonation reactions, where the triazolo[1,5-a]pyridine core is treated with chlorosulfonic acid or similar reagents[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient reaction conditions, and optimizing yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfonyl chloride group can undergo oxidation reactions to form sulfonyl oxide derivatives.

  • Reduction: : Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or sulfonamides.

  • Substitution: : Nucleophilic substitution reactions can replace the sulfonyl chloride group with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Nucleophiles like amines, alcohols, or thiols are used, often in the presence of a base.

Major Products Formed

  • Sulfonyl Oxides: : Formed through oxidation reactions.

  • Sulfonic Acids: : Resulting from reduction reactions.

  • Sulfonamides: : Produced via nucleophilic substitution with amines.

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride: has diverse applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of various organic compounds.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Applied in the production of materials, such as phosphorescent organic light-emitting devices (PhOLEDs).

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: : It can bind to enzymes and receptors, influencing biological processes.

  • Pathways Involved: : The specific pathways depend on the biological context, but may include signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride: is compared with other similar compounds, such as:

  • Triazoles: : Known for their diverse biological activities and applications in pharmaceuticals.

  • Pyridines: : Versatile compounds used in various chemical syntheses.

  • Sulfonyl Chlorides: : Widely used in organic synthesis for introducing sulfonyl groups.

Properties

Molecular Formula

C6H4ClN3O2S

Molecular Weight

217.63 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-7-sulfonyl chloride

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-1-2-10-6(3-5)8-4-9-10/h1-4H

InChI Key

VZVNQEXNQWNGSO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=N2)C=C1S(=O)(=O)Cl

Origin of Product

United States

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